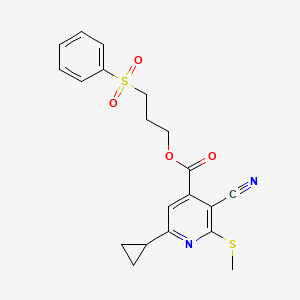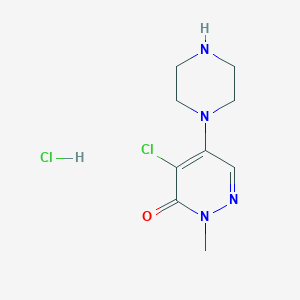
4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Structural and Electronic Properties
Research on the structural and electronic properties of related compounds has provided insights into their molecular behavior and interactions. For example, Georges et al. (1989) elucidated the crystal structures of anticonvulsant compounds, including one structurally similar to the compound , providing a basis for understanding their molecular orientations and interactions, essential for drug design and synthesis (Georges, Vercauteren, Evrard, & Durant, 1989).
Synthesis and Biological Activity
The synthesis of derivatives and evaluation of their biological activities form a significant part of the research on this compound. For instance, Gein et al. (2013) synthesized derivatives of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and studied their antimicrobial activities and effects on blood coagulation, highlighting the compound's potential in developing new therapeutic agents (Gein, Syropyatov, Kasimova, Dozmorova, Voronina, & Vakhrin, 2013).
Antidiabetic Drug Development
Research by Bindu, Vijayalakshmi, & Manikandan (2019) focused on synthesizing triazolo-pyridazine-6-yl-substituted piperazines and evaluating them as anti-diabetic drugs, emphasizing the compound's role in dipeptidyl peptidase-4 inhibition and insulinotropic activities, showcasing its potential in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial and Anticancer Evaluation
Bondock & Gieman (2015) synthesized new derivatives of 2-chloro-3-hetarylquinolines and evaluated their antibacterial and anticancer activities, demonstrating the compound's utility in developing treatments for infectious diseases and cancer (Bondock & Gieman, 2015).
properties
IUPAC Name |
4-chloro-2-methyl-5-piperazin-1-ylpyridazin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O.ClH/c1-13-9(15)8(10)7(6-12-13)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVQMKIEACKFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCNCC2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


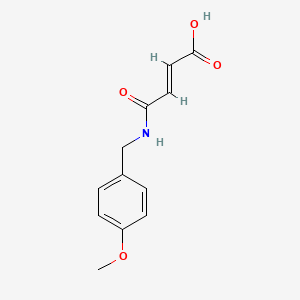
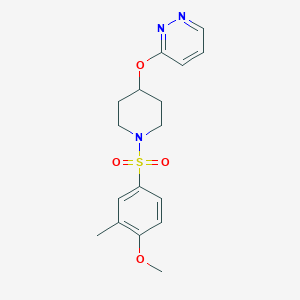
![5-chloro-N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2957859.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2957860.png)
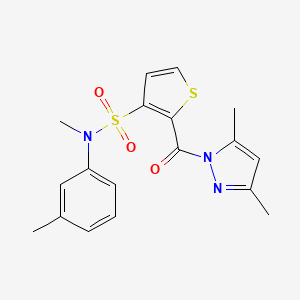
![1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2957862.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2957863.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2957867.png)
![3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2957872.png)

![3-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide](/img/structure/B2957876.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2957877.png)
